molecular formula C9H11NO2 B7903532 4-(Aminomethyl)-2-methylbenzoic acid

4-(Aminomethyl)-2-methylbenzoic acid

Cat. No.: B7903532
M. Wt: 165.19 g/mol
InChI Key: YMGUSOBWEUGITL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic reduction processes. For example, methyl 4-cyanobenzoic acid can be catalytically reduced with Raney’s nickel catalyst in the presence of ammonia to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This action is crucial in controlling bleeding during surgical procedures and in treating conditions associated with excessive fibrinolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups enhances its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUSOBWEUGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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